Molar Extinction Coefficient Superiority Over Pseudoisocyanine (PIC) at the Primary Absorption Band
The molar extinction coefficient at the principal α-band is a first-order determinant of detection sensitivity in absorbance-based assays. For 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline (PIN, as chloride), the ε value at λ_max 603–609 nm in ethanol is ≥ 150,000 M⁻¹cm⁻¹ . The closest structural analog, pseudoisocyanine (PIC; 1,1′-diethyl-2,2′-cyanine), has a monomeric ε of 66,000 M⁻¹cm⁻¹ at its λ_max of 523 nm in water [1]. The ε ratio PIN/PIC ≈ 2.3 means that, at equimolar concentration, PIN provides approximately 2.3-fold higher absorbance signal at its analytical wavelength, directly translating to lower limits of detection when the two dyes are compared as spectrophotometric probes in the same optical geometry.
| Evidence Dimension | Molar extinction coefficient (ε) at primary absorption maximum |
|---|---|
| Target Compound Data | ε ≥ 150,000 M⁻¹cm⁻¹ at 603–609 nm (ethanol, 0.001 g/L, chloride salt) |
| Comparator Or Baseline | Pseudoisocyanine (PIC): ε = 66,000 M⁻¹cm⁻¹ at 523 nm (water, monomer) [1] |
| Quantified Difference | PIN/PIC ε ratio ≈ 2.3; PIN λ_max red-shifted by ~80 nm relative to PIC |
| Conditions | PIN: ethanol, 0.001 g/L, Sigma-Aldrich specification. PIC: water, monomeric form, Beer–Lambert regression. |
Why This Matters
A >2-fold higher extinction coefficient at a longer wavelength enables PIN to serve as a more sensitive chromogenic label in the orange–red region where biological autofluorescence is lower, directly justifying its selection over PIC for absorbance-based detection platforms.
- [1] von Berlepsch, H. et al. Absorption spectrum of monomeric pseudoisocyanine: molar extinction coefficient determined as 66,000 M⁻¹cm⁻¹ at 523 nm in water via Beer–Lambert regression. J. Phys. Chem. B (supporting data). View Source
